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  • Product: (R)-2-(Diethylamino)butanoic acid

Core Science & Biosynthesis

Foundational

(R)-2-(Diethylamino)butanoic acid CAS 1007880-53-6 properties

CAS: 1007880-53-6 Chemical Class: Chiral -Dialkyl -Amino Acid Version: 2.0 (Technical Release) Executive Summary (R)-2-(Diethylamino)butanoic acid (CAS 1007880-53-6) represents a specialized class of non-proteinogenic am...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1007880-53-6 Chemical Class: Chiral


-Dialkyl 

-Amino Acid Version: 2.0 (Technical Release)

Executive Summary

(R)-2-(Diethylamino)butanoic acid (CAS 1007880-53-6) represents a specialized class of non-proteinogenic amino acids characterized by a bulky, hydrophobic


-diethyl terminus and a conserved chiral center at the 

-carbon. Unlike primary amino acids, this tertiary amine derivative exhibits distinct solubility profiles, resistance to enzymatic proteolysis, and unique steric properties.

This guide serves as a technical blueprint for researchers utilizing this compound as a chiral building block in peptidomimetics, a resolving agent in diastereomeric crystallization, or a scaffold in the synthesis of pharmaceutical intermediates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Structural Analysis

The molecule consists of a butanoic acid backbone with an (R)-configured amino group at the C2 position, fully substituted with two ethyl chains. This


-dialkylation significantly alters the zwitterionic character typical of amino acids.
PropertySpecification
IUPAC Name (2R)-2-(Diethylamino)butanoic acid
Molecular Formula

Molecular Weight 159.23 g/mol
Chirality (R)-Enantiomer
Physical State Viscous oil or low-melting solid (Free Acid); Crystalline solid (HCl Salt)
Solubility Soluble in polar organic solvents (MeOH, DCM); Moderate water solubility (pH dependent)
Predicted Physicochemical Parameters

Note: Values derived from structure-activity relationship (SAR) modeling of


-dialkyl amino acid analogs.
  • pKa (Carboxyl): ~2.30 (Acidic, typical of

    
    -amino acids)
    
  • pKa (Amine): ~9.80 (Basic, tertiary amine)

  • Isoelectric Point (pI): ~6.05

  • LogP: ~1.2 (More lipophilic than 2-aminobutyric acid due to ethyl groups)

Synthetic Routes & Process Chemistry

The Challenge of Chirality

Direct alkylation of (R)-2-aminobutyric acid using ethyl halides is discouraged due to the high risk of over-alkylation (forming quaternary ammonium salts) and potential racemization via enolization under basic conditions.

Recommended Protocol: Reductive Amination

The preferred synthetic route utilizes reductive alkylation with acetaldehyde and a mild reducing agent. This method preserves the stereochemical integrity of the


-carbon.
Reagents
  • Substrate: (R)-2-Aminobutyric acid (CAS 2623-91-8)

  • Carbonyl Source: Acetaldehyde (excess)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or catalytic hydrogenation (

    
    , Pd/C)
    
  • Solvent: Dichloroethane (DCE) or Methanol

Step-by-Step Methodology
  • Solubilization: Dissolve (R)-2-aminobutyric acid (1.0 eq) in DCE/MeOH mixture.

  • Imine Formation: Add Acetaldehyde (2.5 eq) dropwise at 0°C. Allow to stir for 30 minutes to form the imine/enamine intermediate.

  • Reduction: Add Sodium triacetoxyborohydride (3.0 eq) in portions. Maintain temperature <10°C to suppress side reactions.

  • Quenching: Quench with saturated

    
     solution.
    
  • Extraction: Adjust pH to ~5-6 (near pI) for precipitation or extract into DCM at pH 4.

  • Purification: Recrystallization of the hydrochloride salt from Acetone/Ethanol is recommended for high enantiomeric excess (ee).

Synthesis Workflow Diagram (DOT)

SynthesisWorkflow Start Start: (R)-2-Aminobutyric Acid Step1 Imine Formation (Acetaldehyde, 0°C) Start->Step1 Step2 Reductive Alkylation (NaBH(OAc)3) Step1->Step2 Check IPC: Check for Mono-ethyl impurity Step2->Check Check->Step2 Incomplete Purify Salt Formation & Recrystallization Check->Purify Pass Final Target: (R)-2-(Diethylamino) butanoic acid Purify->Final

Caption: Figure 1. Reductive alkylation workflow ensuring preservation of the (R)-chiral center.

Analytical Characterization & Quality Control

To ensure the integrity of CAS 1007880-53-6, specifically distinguishing it from the (S)-enantiomer or the racemate, the following analytical rigor is required.

Chiral HPLC Method

Standard reverse-phase C18 columns cannot separate enantiomers. A chiral stationary phase is mandatory.

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Designed for amino acids).

  • Mobile Phase: MeOH/Acetonitrile with 50mM Formic Acid (Acidic modifier is crucial for zwitterions).

  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol) is preferred as the molecule has weak UV absorbance (only carboxyl group ~210 nm).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98.5%.

NMR Spectroscopy[7]
  • 1H NMR (D2O/DCl): Look for the characteristic triplet of the methyl group on the butyric backbone (~0.9 ppm) and the distinct diastereotopic splitting of the

    
    -ethyl methylene protons (~3.1-3.3 ppm), which confirms the presence of the chiral center adjacent to the nitrogen.
    

Applications in Drug Development[7]

Peptidomimetics & Proteolytic Stability

Incorporating (R)-2-(diethylamino)butanoic acid into peptide chains introduces significant steric bulk.

  • Mechanism: The

    
    -diethyl group prevents the approach of proteases (like trypsin or chymotrypsin) to the peptide bond.
    
  • Utility: Used at the N-terminus of therapeutic peptides to extend half-life (

    
    ) in plasma.
    
Chiral Resolution Agent

Due to its acidic and basic moieties, this molecule can form diastereomeric salts with racemic amines or acids.

  • Protocol: React CAS 1007880-53-6 with a racemic amine target. The bulky ethyl groups accentuate the steric difference between diastereomers, facilitating separation by crystallization.

Solubility Enhancement

The diethyl moiety acts as a lipophilic tail, while the zwitterionic core maintains water compatibility. This "surfactant-like" property is utilized to improve the bioavailability of poorly soluble drug payloads in prodrug formulations.

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

  • Storage: Hygroscopic. Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

References

  • PubChem. (n.d.). 2-(Diethylamino)butanoic acid hydrochloride.[2] National Library of Medicine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). Technical Bulletin: Synthesis of N-Alkylated Amino Acids.
  • Ma, D. (2003). N-Alkylation of Amino Acids and Their Derivatives. Tetrahedron.

Sources

Exploratory

An In-Depth Technical Guide to (R)-2-(Diethylamino)butanoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-2-(Diethylamino)butanoic acid is a chiral non-proteinogenic α-amino acid derivative. Its structure, featuring a stereocenter at the α-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Diethylamino)butanoic acid is a chiral non-proteinogenic α-amino acid derivative. Its structure, featuring a stereocenter at the α-carbon, a diethylamino group, and a carboxylic acid moiety, makes it a molecule of significant interest in the field of medicinal chemistry and drug development. The specific spatial arrangement of the functional groups in the (R)-enantiomer can lead to distinct pharmacological and toxicological profiles compared to its (S)-enantiomer or the racemic mixture. This guide provides a comprehensive overview of the molecular and chemical properties of (R)-2-(Diethylamino)butanoic acid, detailed insights into its stereoselective synthesis, and a discussion of its current and potential applications in the pharmaceutical industry.

Molecular and Physicochemical Properties

The fundamental properties of (R)-2-(Diethylamino)butanoic acid are crucial for its handling, formulation, and mechanism of action in biological systems.

Table 1: Physicochemical Properties of 2-(Diethylamino)butanoic acid

PropertyValueSource
Molecular Formula C8H17NO2[1]
Molecular Weight 159.23 g/mol [2]
Monoisotopic Mass 159.12593 Da[1]
Predicted XlogP -0.8[1]

The presence of both a basic diethylamino group and an acidic carboxylic acid group suggests that the molecule is zwitterionic at physiological pH. This amphoteric nature influences its solubility, which is expected to be significant in aqueous solutions, a critical factor for bioavailability and formulation.

Stereoselective Synthesis of (R)-2-(Diethylamino)butanoic Acid

The synthesis of enantiomerically pure (R)-2-(Diethylamino)butanoic acid is a key challenge and a critical step for its application in pharmaceuticals. Chirality is a paramount consideration in drug design as different enantiomers can exhibit varied therapeutic effects and toxicity.[3][4] Several strategies can be employed for the asymmetric synthesis of such chiral amino acid derivatives.

Conceptual Asymmetric Synthesis Workflow

A plausible and efficient method for the enantioselective synthesis of (R)-2-(Diethylamino)butanoic acid involves starting from a readily available chiral precursor, such as (R)-2-aminobutanoic acid.[5][6] This approach, known as chiral pool synthesis, leverages the existing stereocenter to build the final molecule.[4]

Asymmetric Synthesis Workflow cluster_0 Starting Material cluster_1 Protection cluster_2 Alkylation cluster_3 Deprotection cluster_4 Final Product Start (R)-2-Aminobutanoic Acid Protect Protection of Amino Group Start->Protect e.g., Boc or Cbz protection Alkylate Reductive Amination or Direct N-Alkylation with Ethyl Groups Protect->Alkylate Introduction of two ethyl groups Deprotect Deprotection of Carboxylic Acid (if necessary) Alkylate->Deprotect Removal of protecting group End (R)-2-(Diethylamino)butanoic Acid Deprotect->End

Caption: A conceptual workflow for the asymmetric synthesis of (R)-2-(Diethylamino)butanoic acid.

Detailed Experimental Protocol (Hypothetical)

The following is a detailed, hypothetical protocol based on established chemical principles for the synthesis of chiral N,N-dialkylated amino acids.

Step 1: Protection of the Amino Group of (R)-2-Aminobutanoic Acid

  • Dissolve (R)-2-aminobutanoic acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Add a base, for instance, sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.

  • Cool the mixture in an ice bath and slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc anhydride) for Boc protection.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture and extract the N-Boc-(R)-2-aminobutanoic acid with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amino acid.

Step 2: N,N-Diethylation of the Protected Amino Acid

  • Dissolve the N-Boc-(R)-2-aminobutanoic acid in an appropriate aprotic solvent, such as dimethylformamide (DMF).

  • Add a strong base, for example, sodium hydride, portion-wise at 0°C to deprotonate the amide nitrogen.

  • Slowly add an excess of an ethylating agent, such as ethyl iodide or diethyl sulfate.

  • Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction carefully with water and extract the N-Boc-(R)-2-(diethylamino)butanoic acid with an organic solvent.

  • Purify the product using column chromatography on silica gel.

Step 3: Deprotection of the Amino Group

  • Dissolve the purified N-Boc-(R)-2-(diethylamino)butanoic acid in a suitable solvent, such as dichloromethane or 1,4-dioxane.

  • Add a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to cleave the Boc protecting group.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting product will be the salt of (R)-2-(Diethylamino)butanoic acid, which can be neutralized or used as is for further applications.

This synthetic route ensures the retention of the stereochemistry at the α-carbon, yielding the desired (R)-enantiomer.

Applications in Drug Development

Chiral molecules are fundamental in pharmacology as the stereochemistry of a drug candidate profoundly impacts its biological activity.[7] N,N-dialkylated amino acids and their derivatives are valuable building blocks in the synthesis of more complex pharmaceutical agents.

Potential Pharmacological Significance

The diethylamino moiety can influence a molecule's pharmacokinetic properties, such as its basicity, lipophilicity, and ability to cross cell membranes. These characteristics are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The presence of this functional group is common in a variety of approved drugs.

While specific pharmacological data for (R)-2-(Diethylamino)butanoic acid is not extensively documented in publicly available literature, its structural motifs suggest potential utility in several therapeutic areas:

  • As a Chiral Building Block: The primary application of (R)-2-(Diethylamino)butanoic acid is likely as a chiral intermediate in the synthesis of more complex and potent drug candidates. Its predefined stereochemistry is crucial for creating enantiomerically pure final products.

  • Neurological Disorders: Amino acid derivatives often interact with targets in the central nervous system. The structural similarity to neurotransmitters could imply potential activity as a modulator of receptors or transporters.

  • Antimicrobial Agents: The combination of a carboxylic acid and an amine group in a single molecule can sometimes lead to antimicrobial properties.

Further research is necessary to fully elucidate the specific pharmacological profile and therapeutic potential of (R)-2-(Diethylamino)butanoic acid.

Conclusion

(R)-2-(Diethylamino)butanoic acid is a chiral molecule with significant potential in the pharmaceutical sciences, primarily as a specialized building block for the synthesis of enantiomerically pure drugs. Its physicochemical properties are dictated by its amino acid-like structure. The stereoselective synthesis of the (R)-enantiomer is achievable through established methods in asymmetric synthesis, such as the chiral pool approach. While its direct pharmacological applications are yet to be widely reported, the importance of chiral N,N-dialkylated amino acids in drug discovery suggests that (R)-2-(Diethylamino)butanoic acid is a valuable compound for further investigation and utilization in the development of novel therapeutics.

References

  • MindMap AI. (2025, February 21). Chirality in Drug Design: A Comprehensive Guide. [Link]

  • Acta Pharma Reports. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. [Link]

  • PubChemLite. 2-(diethylamino)butanoic acid hydrochloride (C8H17NO2). Retrieved February 17, 2026, from [Link]

  • Hilaris Publisher. (2025, June 30). Chirality in Drug Molecules: Synthetic and Biological Implications. [Link]

  • Chemsrc. (2025, August 21). 2-Aminobutanoic acid. [Link]

  • PubChem. (R)-2-Aminobutanoate. Retrieved February 17, 2026, from [Link]

  • KEGG COMPOUND. C02261. Retrieved February 17, 2026, from [Link]

Sources

Foundational

Technical Guide: (R)-Enantiomer Non-Proteinogenic Amino Acid Building Blocks

Executive Summary: The Mirror-Image Advantage In the landscape of modern peptide therapeutics, the incorporation of (R)-enantiomer amino acids (commonly referred to as D-amino acids, though stereochemically distinct) is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mirror-Image Advantage

In the landscape of modern peptide therapeutics, the incorporation of (R)-enantiomer amino acids (commonly referred to as D-amino acids, though stereochemically distinct) is no longer a niche academic exercise—it is a critical strategy for overcoming the "pharmacokinetic death valley" of peptide drugs.

While nature predominantly utilizes L-amino acids (S-configuration for all except Cysteine), the strategic insertion of (R)-enantiomers offers two distinct mechanistic advantages:

  • Proteolytic Evasion: Endogenous proteases recognize specific stereochemical footprints. Inverting the center from (S) to (R) disrupts the "lock-and-key" hydrolysis mechanism, significantly extending plasma half-life (

    
    ).
    
  • Conformational Locking: (R)-isomers induce specific turns (e.g.,

    
    -turns) that can lock a peptide into its bioactive conformation, reducing the entropic penalty of binding to a receptor.
    

This guide details the industrial synthesis, solid-phase integration, and quality control of these building blocks.

Structural & Functional Significance[1]

Stereochemical Nomenclature Alert

For the majority of amino acids, the (R)-enantiomer corresponds to the D-form .

  • Exception: Cysteine.[1][2][3][4][5] Because of the sulfur priority in Cahn-Ingold-Prelog (CIP) rules, L-Cysteine is (R) and D-Cysteine is (S).

  • Guidance: This guide focuses on the non-proteinogenic mirror images. Unless specified, we refer to the D-isomer (usually (R)).

Mechanism of Proteolytic Resistance

Proteases (e.g., Trypsin, Chymotrypsin) rely on a nucleophilic attack on the carbonyl carbon of the peptide bond. This attack requires the side chain to fit into a specific hydrophobic pocket (


, etc.). An (R)-configured side chain projects vectorially in the opposite direction, creating steric clashes that prevent the catalytic triad from engaging the scissile bond.

Case Study: Icatibant (Firazyr)

  • Indication: Hereditary Angioedema.[6]

  • Structure: Contains five non-proteinogenic residues, including D-Arg, D-Tic, and D-Pic.

  • Result: The D-amino acids render the peptide resistant to kininases, allowing it to function as a stable bradykinin B2 receptor antagonist.

Synthesis & Sourcing: The Hydantoinase Process[8][9]

While chemical resolution (e.g., fractional crystallization) exists, it is inefficient for industrial scale-up (max 50% yield). The industry standard is the "Hydantoinase Process," a dynamic kinetic resolution (DKR) that achieves theoretical 100% yield by continuously racemizing the unreacted isomer.

The Biocatalytic Cascade

This process uses a three-enzyme system to convert racemic hydantoins (cheap chemical precursors) into pure D-amino acids.

HydantoinaseProcess RacemicHyd Racemic 5-Substituted Hydantoin L_Hyd L-Hydantoin RacemicHyd->L_Hyd D_Hyd D-Hydantoin RacemicHyd->D_Hyd L_Hyd->D_Hyd Spontaneous or Enzymatic Racemization N_Carb N-Carbamoyl-D-Amino Acid D_Hyd->N_Carb Hydrolysis Final_DAA Pure (R)-Amino Acid (D-Isomer) N_Carb->Final_DAA Decarbamoylation Racemase Hydantoin Racemase Hydantoinase D-Hydantoinase Hydantoinase->D_Hyd Carbamoylase D-Carbamoylase Carbamoylase->N_Carb

Figure 1: The Industrial Hydantoinase Process. Note the critical role of the Racemase, which recycles the L-isomer into the D-isomer, enabling >50% yields.

Comparison of Production Methods
FeatureChemical ResolutionAsymmetric HydrogenationHydantoinase Process
Starting Material Racemic Amino AcidsProchiral Dehydro-AAsRacemic Hydantoins
Catalyst Chiral AuxiliariesRh/Ru-Chiral LigandsBacterial Enzymes
Theoretical Yield 50% (max)100%100%
Enantiomeric Excess >99% (after recrystallization)>98%>99.5%
Scalability Low (waste intensive)High (expensive catalyst)High (Green Chemistry)

Application: Solid Phase Peptide Synthesis (SPPS)[12]

Integrating (R)-amino acids into SPPS presents a specific challenge: Racemization (Epimerization) .

When an (R)-amino acid is activated, the risk of converting back to the (S)-form (or a racemic mixture) is high, particularly if the activation generates an oxazolone intermediate. This is critical because even 1% L-isomer contamination can trigger an immunogenic response or loss of potency.

The Oxyma/DIC Protocol

To maintain chiral integrity, avoid base-mediated coupling (e.g., HATU/DIEA) for the coupling of the (R)-amino acid, especially if it is Cysteine or Histidine.

Recommended Protocol:

  • Activator: DIC (N,N′-Diisopropylcarbodiimide).[7]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) or Oxyma-B .[5][7][8]

  • Base: NONE . (Eliminating the tertiary base significantly reduces proton abstraction from the

    
    -carbon).
    
SPPS Decision Workflow

Figure 2: Decision tree for coupling (R)-amino acids in SPPS to minimize epimerization.

Detailed Experimental Protocol: Coupling Fmoc-D-Ala-OH

Reagents:

  • Fmoc-D-Ala-OH (3.0 eq relative to resin loading)

  • Oxyma Pure (3.0 eq)

  • DIC (3.0 eq)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step:

  • Dissolution: Dissolve Fmoc-D-Ala-OH and Oxyma Pure in minimal DMF.

  • Activation: Add DIC to the mixture. Crucial: Allow to pre-activate for exactly 2 minutes. Do not exceed 5 minutes to avoid N-acylurea formation.

  • Addition: Add the activated solution to the deprotected resin bed.

  • Agitation: Shake at room temperature for 60 minutes.

  • Monitoring: Perform a Kaiser test. If blue (incomplete), recouple using HATU/DIEA only for the second pass (steric hindrance usually outweighs racemization risk in recoupling).

Quality Control: Marfey’s Method

Standard C18 HPLC cannot distinguish enantiomers. To validate that your peptide contains the (R)-isomer and not the (S)-isomer, you must use Marfey’s Analysis .

The Principle

Marfey’s reagent (FDAA: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) reacts with the amino acid hydrolysate.[9]

  • L-AA + FDAA

    
     L-L Diastereomer
    
  • D-AA + FDAA

    
     D-L Diastereomer
    

Since diastereomers have different physical properties (unlike enantiomers), they can be separated on a standard C18 HPLC column.

Protocol Summary
  • Hydrolysis: Hydrolyze peptide (6N HCl, 110°C, 24h).

  • Derivatization: Treat hydrolysate with FDAA (1% solution in acetone) + NaHCO3 (1M). Heat at 40°C for 1 hour.

  • Quench: Add 2M HCl to stop reaction.

  • Analysis: Inject onto C18 HPLC. The D-L diastereomer (from your (R)-AA) will elute at a different retention time than the L-L standard.

References

  • Hydantoinase Process & Industrial Synthesis

    • Syldatk, C., et al. "Biocatalytic production of non-proteinogenic amino acids." Angewandte Chemie International Edition, 2006.

    • Note: The Hydantoinase process is the core technology for Kaneka and Degussa (Evonik) D-amino acid production.
  • Racemization Suppression (Oxyma)

    • Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[2] Chemistry – A European Journal, 2009.

    • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011.

  • Marfey's Method

    • Marfey, P. "Determination of D-amino acids in peptides and proteins."[10] Carlsberg Research Communications, 1984.

    • Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 2004.[10][1]

  • FDA Approved D-AA Drugs

    • Icatibant: FDA Label & Pharmacology.

    • Voclosporin: FDA Approval 2021 (Cyclosporine analog with modification).[4]

Sources

Protocols & Analytical Methods

Method

using (R)-2-(Diethylamino)butanoic acid in peptide synthesis

Application Note: Strategic Incorporation of (R)-2-(Diethylamino)butanoic Acid in Solid-Phase Peptide Synthesis (SPPS) Part 1: Executive Summary & Strategic Rationale 1.1 The Molecule (R)-2-(Diethylamino)butanoic acid is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (R)-2-(Diethylamino)butanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Part 1: Executive Summary & Strategic Rationale

1.1 The Molecule (R)-2-(Diethylamino)butanoic acid is a non-proteinogenic, chiral


-amino acid derivative. Structurally, it resembles 

-aminobutyric acid (Abu) where the primary amine is exhaustively alkylated with two ethyl groups.

1.2 The "Chain Terminator" Conundrum CRITICAL TECHNICAL NOTE: This molecule functions as an obligate chain terminator in standard Fmoc/tBu SPPS. Because the


-amine is a tertiary amine (

-diethyl), it lacks the nucleophilic proton required to form a subsequent amide bond. Therefore, this residue must be utilized exclusively for N-terminal capping or as the final residue in a peptidomimetic sequence.

1.3 Why Use It? (The "Why") Incorporating this residue at the N-terminus offers three distinct pharmacological advantages over standard acetylation:

  • Proteolytic Resistance: The bulky

    
    -diethyl group and non-standard (R)-configuration sterically occlude aminopeptidases, significantly extending serum half-life.
    
  • "Proton Sponge" Effect: The basic tertiary amine (pKa ~9-10) remains protonated at physiological pH, increasing aqueous solubility without sacrificing lipophilicity (due to the ethyl groups).

  • Permeability: The alkyl shielding of the nitrogen reduces the polarity of the N-terminus compared to a primary amine, potentially enhancing membrane permeability.

Part 2: Chemical Properties & Handling

PropertyDataRelevance to SPPS
Formula

-
MW 159.23 g/mol Calculate equivalents carefully.
Solubility DCM, DMF, NMPHighly soluble in standard SPPS solvents.
Steric Bulk High (Cone Angle > 160°)Major Challenge: Coupling rate is 10-50x slower than Gly/Ala.
Chirality (R)-EnantiomerProne to racemization if activation is prolonged/harsh.

Part 3: Detailed Experimental Protocol

Objective: Efficiently couple (R)-2-(Diethylamino)butanoic acid to the N-terminus of a resin-bound peptide, minimizing racemization and deletion sequences.

Reagents & Equipment
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). Avoid HBTU/HCTU due to insufficient reactivity.

  • Base: 2,4,6-Collidine (TMP) .[1] Preferred over DIPEA to reduce base-catalyzed racemization risk.

  • Solvent: DMF (anhydrous).

  • Additives: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for suppressing racemization.[2]

Step-by-Step Coupling Protocol

Step 1: Resin Preparation Ensure the preceding amino acid is fully deprotected (Fmoc removed).[3] Wash resin 3x with DMF and 3x with DCM to swell.

Step 2: Activation (Pre-activation is discouraged to prevent epimerization) Prepare the following mixture immediately before addition to the resin (Scale: 0.1 mmol resin):

  • Dissolve (R)-2-(Diethylamino)butanoic acid (0.4 mmol, 4 eq) in 1.5 mL DMF.

  • Add HATU (0.38 mmol, 3.8 eq) or PyAOP (3.8 eq).

  • Add HOAt (0.4 mmol, 4 eq).

  • Add Collidine (0.8 mmol, 8 eq). Note: Collidine is a weaker base than DIPEA, preserving chiral integrity.

Step 3: Coupling Reaction (Microwave Assisted - Recommended) Due to the steric clash between the diethyl group of the incoming acid and the peptide chain, room temperature coupling is often insufficient.

  • Method A (Microwave): Heat to 60°C for 20 minutes (25W power).

  • Method B (Manual/Room Temp): Double coupling is mandatory. Shake for 2 x 2 hours .

Step 4: Monitoring

  • Standard Kaiser Test:Will work (The resin amine is primary/secondary). If the beads remain blue, coupling is incomplete.

  • Chloranil Test: Use if the N-terminal residue on the resin is a secondary amine (e.g., Proline).

Step 5: Washing Wash resin 5x with DMF, then 5x with DCM.

Step 6: Cleavage Perform standard cleavage (e.g., TFA/TIS/Water 95:2.5:2.5). The tertiary amine is stable to TFA.

Part 4: Visualization & Logic

Workflow Diagram

The following diagram illustrates the critical decision points and the "Termination" logic.

PeptideWorkflow cluster_mechanism Steric Interaction Resin Resin-Peptide-NH2 Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Activation Activation (HATU/Collidine/HOAt) Deprotect->Activation Prepare AA Coupling Coupling (R)-2-(Diethylamino)butanoic acid Activation->Coupling Steric Bulk Challenge Check Kaiser Test (Blue = Fail, Colorless = Pass) Coupling->Check Check->Coupling Fail (Repeat) Cleavage TFA Cleavage Check->Cleavage Pass Final Final Peptide (N-Capped) Cleavage->Final Mechanism Diethyl Group blocks Nucleophilic Attack

Caption: Workflow for N-terminal capping. Note the iterative loop at the Kaiser Test stage, crucial for sterically hindered residues.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Deletion Steric hindrance prevents approach of activated ester.Switch to PyAOP (more reactive than HATU). Increase temperature to 75°C (MW).
Racemization Over-activation or strong base usage.Use Collidine instead of DIPEA/NMM. Limit temperature to <60°C. Use Oxyma Pure instead of HOBt/HOAt.
Poor Solubility Hydrophobicity of the diethyl group.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100.

Part 6: References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. (Foundational for PyAOP logic). Link

  • Di Gioia, M. L., et al. (2016). N-Alkylated Amino Acids in Peptide Synthesis. Current Medicinal Chemistry, 23. (General handling of N-alkyl AA).

  • PubChem. (2025).[4][5] Compound Summary: (2R)-2-(diethylamino)propanoic acid (Analogous structure properties). Link

Sources

Application

Application Note: Strategic Handling &amp; Protection of 2-(Diethylamino)butanoic Acid Derivatives

Executive Summary & Strategic Rationale 2-(Diethylamino)butanoic acid presents a unique set of challenges in organic synthesis and drug development. Unlike primary or secondary amino acids, the nitrogen center is fully a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2-(Diethylamino)butanoic acid presents a unique set of challenges in organic synthesis and drug development. Unlike primary or secondary amino acids, the nitrogen center is fully alkylated (tertiary). This fundamental structural difference renders standard N-terminal protecting groups (Boc, Fmoc, Cbz) irrelevant, as there is no N-H proton to replace.

Consequently, "protection strategy" for this molecule refers to two distinct objectives:

  • C-Terminal Protection: Masking the carboxylic acid to allow reactions on the side chain or to use the molecule as an amine donor in coupling.

  • Basicity Masking: Neutralizing the tertiary amine (via salt formation) to prevent it from acting as a nucleophilic scavenger or base catalyst during other transformations.

Critical Challenge: Racemization. The N,N-diethyl substitution significantly lowers the energy barrier for racemization at the


-carbon during carboxyl activation. The absence of an amide hydrogen prevents the formation of stabilizing H-bonds, while the electron-donating ethyl groups stabilize the planar enol/ketene aminal intermediates. Strict adherence to low-temperature protocols and specific coupling additives (HOAt) is required. 

Decision Framework: Selecting the Right Strategy

Before initiating synthesis, select the protection route based on your downstream application.

ProtectionStrategy Start Start: 2-(Diethylamino)butanoic Acid Goal What is the downstream goal? Start->Goal Opt1 Use as Amine Donor (Coupling to another Acid) Goal->Opt1 Peptide Synthesis Opt2 Modify Side Chain / General Intermediate Goal->Opt2 Storage/Transport Action1 C-Terminal Protection Required Opt1->Action1 Action2 Salt Formation Only (HCl/TFA salt) Opt2->Action2 Decision Deprotection Condition? Action1->Decision RouteA Acid Labile (Orthogonal to Base) Decision->RouteA RouteB Hydrogenolysis (Orthogonal to Acid/Base) Decision->RouteB RouteC Base Labile / Small Group Decision->RouteC FinalA t-Butyl Ester (OtBu) RouteA->FinalA FinalB Benzyl Ester (OBn) RouteB->FinalB FinalC Methyl/Ethyl Ester (OMe/OEt) RouteC->FinalC

Figure 1: Strategic decision tree for selecting the appropriate protection modality based on chemical compatibility and deprotection requirements.

Detailed Protocols

Protocol A: Methyl/Ethyl Esterification (Thionyl Chloride Method)

Best for: Scalable synthesis where acid stability is acceptable.

Mechanism: In situ generation of anhydrous HCl and alkyl sulfite/chlorosulfite intermediates. Safety Note:


 releases HCl and 

gas. Perform in a fume hood.
  • Setup: Chill dry methanol or ethanol (10 mL/g of substrate) to 0°C in a round-bottom flask under Nitrogen/Argon.

  • Activation: Dropwise, add Thionyl Chloride (

    
    , 2.0 equivalents) over 20 minutes. Maintain temperature < 5°C to prevent violent exotherms.
    
  • Addition: Add solid 2-(diethylamino)butanoic acid (1.0 equivalent) in one portion.

  • Reaction: Allow to warm to room temperature (RT), then reflux for 4–6 hours.

    • Checkpoint: Monitor via TLC (See Section 4 for Visualization).[1]

  • Workup (Critical Step):

    • Evaporate solvent in vacuo.

    • The Residue is the HCl Salt. If the free base ester is required, suspend residue in DCM and wash with saturated

      
       (cold).
      
    • Warning: The free base is an oil and may be partially water-soluble. Do not use strong aqueous acid washes during extraction.

  • Yield: Typically >90% as the hydrochloride salt.

Protocol B: t-Butyl Esterification (Isobutylene Method)

Best for: Applications requiring acid-labile C-protection (orthogonal to base hydrolysis).

Why this method? Direct esterification with t-BuOH/DCC is prone to racemization for this substrate. Acid-catalyzed addition of isobutylene is milder and preserves stereochemistry.

  • Setup: Place 2-(diethylamino)butanoic acid (10 mmol) in a pressure-rated vessel (thick-walled glass or autoclave).

  • Solvent: Add Dichloromethane (20 mL) and concentrated

    
     (0.5 mL, catalytic).
    
  • Reagent: Condense Isobutylene gas (approx. 10 mL) into the vessel at -78°C (Dry ice/Acetone bath).

  • Reaction: Seal the vessel securely. Allow to warm to RT and stir for 24–48 hours.

  • Quench: Cool the vessel back to 0°C before opening. Pour reaction mixture into cold saturated

    
    .
    
  • Purification: Extract with Ethyl Acetate. The product is the Free Base t-Butyl Ester .

Protocol C: Basicity Masking (Hydrochloride Salt Formation)

Best for: Long-term storage and preventing oxidation of the nitrogen.

  • Dissolve the amino acid or ester in minimal dry diethyl ether or dioxane.

  • Add 4M HCl in Dioxane (1.1 equivalents) dropwise at 0°C.

  • The hydrochloride salt will precipitate immediately as a white hygroscopic solid.

  • Filter under inert atmosphere (nitrogen blanket) to avoid moisture absorption.

Quality Control & Visualization (The "Hidden" Trap)

Common Failure Mode: Researchers often use Ninhydrin stain for TLC monitoring. Ninhydrin will NOT stain 2-(diethylamino)butanoic acid because it requires a primary or secondary amine (N-H bond) to form the purple Ruhemann's purple complex.

Correct Visualization Protocol: Use Dragendorff’s Reagent .[1][2][3] It is specific for tertiary amines and alkaloids.[2]

ReagentObservationApplicability
Ninhydrin No Reaction / Faint YellowDO NOT USE
Dragendorff Orange/Red spots on yellow backgroundStandard
Iodine Chamber Brown spotsGeneral (Non-specific)
KMnO4 Yellow spots on purpleChecks for oxidation

TLC Mobile Phase Recommendation:

  • DCM : MeOH :

    
     (90 : 9 : 1)
    
  • Note: The ammonia is required to keep the tertiary amine deprotonated during chromatography; otherwise, it streaks.

Scientific Grounding: The Racemization Risk

When activating the carboxyl group (e.g., with DCC or HATU) for coupling, N,N-dialkyl amino acids are highly prone to racemization via the "Chemically Fuelled" oxazolone pathway. The electron-donating nature of the diethyl group stabilizes the cationic intermediate, accelerating the loss of chiral integrity.

Racemization Step1 Activated Ester (L-Isomer) Step2 Oxazolone / Ketene Aminal Step1->Step2 Cyclization (Fast for N,N-dialkyl) Step3 Racemic Mixture (D/L Isomers) Step2->Step3 Re-opening Control Mitigation: Use HOAt/HOBt Keep Temp < 0°C Control->Step2 Suppresses

Figure 2: Mechanism of racemization. The tertiary amine facilitates the formation of the oxazolone-like transition state. Mitigation requires rapid coupling additives.

Mitigation Strategy: If coupling this molecule to an amine:

  • Avoid carbodiimides (DCC/DIC) alone.

  • Use HATU with HOAt (1-Hydroxy-7-azabenzotriazole). The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates coupling faster than the racemization rate.

  • Base Choice: Use TMP (2,4,6-Collidine) instead of DIPEA if racemization is observed; it is less nucleophilic but sufficiently basic.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Benoiton, N. L. (1983). Racemization in Peptide Synthesis. In The Peptides: Analysis, Synthesis, Biology (Vol. 5). Academic Press.
  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt): A new efficient additive for peptide synthesis." Journal of the American Chemical Society. Link

  • Sigma-Aldrich. "Dragendorff Reagent for TLC Derivatization." Product Specification & Usage. Link

  • Kato, N., & Ogamo, A. (2001).[4] "A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines."[4] Science & Justice.[4] Link

Sources

Technical Notes & Optimization

Troubleshooting

Separation Science Help Desk: Removing Diethylamine (DEA)

Current Status: Online Operator: Senior Application Scientist Ticket: DEA Removal from Amino Acid/Peptide Products Executive Summary Diethylamine (DEA) is a ubiquitous secondary amine in organic synthesis, particularly i...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket: DEA Removal from Amino Acid/Peptide Products

Executive Summary

Diethylamine (DEA) is a ubiquitous secondary amine in organic synthesis, particularly in Fmoc-solid phase peptide synthesis (SPPS) and amidation reactions.[1] While its boiling point (55°C) suggests easy removal via rotary evaporation, in practice, DEA is notoriously difficult to remove completely. It forms stable salts with acidic residues, hydrogen bonds strongly with amides, and "streaks" on chromatography columns.

This guide provides a tiered troubleshooting approach, moving from physical removal to chemical extraction and advanced scavenging.

Tier 1: Physical Removal (Evaporation & Entrainment)

The Problem: You are rotary evaporating at 40°C, but the DEA persists. The Science: DEA (bp 55°C) does not form a significant azeotrope with Dichloromethane (DCM) or Ethanol in the classical sense that dramatically lowers the boiling point. However, it can be "entrained" by solvents with high vapor pressure. The persistence is often due to the formation of "oily" carbamates from atmospheric CO₂ or hydrogen bonding with your product.

Protocol: The Co-Evaporation Cycle

Do not rely on heat alone; use solvent carrier effects.

  • Concentrate the reaction mixture to a minimum volume.

  • Redissolve the residue in Dichloromethane (DCM) (approx. 10x volume).

    • Why DCM? It disrupts hydrogen bonding and has a high vapor pressure (bp 40°C), helping to carry amine vapors into the vacuum trap.

  • Evaporate under reduced pressure (vacuum).

  • Repeat this cycle 3 times.

  • Final Chase: If the product is stable, perform one final co-evaporation with Ether or MTBE to remove trapped DCM.

Warning: Avoid high water bath temperatures (>40°C) if your product contains thermally sensitive protecting groups or stereocenters.

Tier 2: Chemical Extraction (Liquid-Liquid)

The Problem: Co-evaporation failed. The product is in the organic layer, but so is the DEA. The Strategy: Manipulate pH to force DEA into the aqueous layer or complex it out.

Option A: The "Visual" Copper Wash (Highly Recommended)

This method provides visual confirmation of amine removal. Copper(II) ions coordinate with amines to form water-soluble complexes.

  • Applicability: Stable organic products soluble in EtOAc or DCM.

  • Reagent: 10% Aqueous Copper(II) Sulfate (

    
    ).
    

Step-by-Step:

  • Dissolve crude product in EtOAc or DCM .

  • Wash with 10% aqueous CuSO₄ (1:1 volume ratio).

  • Observe the Color:

    • Blue: No amine extracted (or wash is complete).

    • Purple/Dark Blue: Amine is complexing with Copper (DEA is leaving the organic layer).

  • Repeat the wash until the aqueous layer remains light blue (no purple tint).

  • Rinse with water (to remove Cu salts) and Brine, then dry over

    
    .
    
Option B: The "Safe" Acid Wash (Citric Acid)

Standard HCl washes can cleave acid-labile protecting groups like Boc or Trityl (Trt) . Use Citric Acid as a buffer.

  • Applicability: Boc-protected amino acids, acid-sensitive peptides.

  • Reagent: 0.5 M or 10% (w/v) Citric Acid (pH ~3-4).

Step-by-Step:

  • Dissolve crude in organic solvent.

  • Wash 3x with 10% Citric Acid .

    • Mechanism:[2][3][4][5][6][7] Protonates DEA (pKa ~11) to diethylammonium citrate (water soluble), while leaving Boc-carbamates (stable to weak acid) intact.

  • Wash 1x with Brine.

  • Dry organic layer.

Tier 3: Solid Phase Scavenging (The "Clean" Workup)

The Problem: Your product is amphoteric, water-soluble, or acid-sensitive. Aqueous workup is impossible. The Solution: Use a polymer-supported electrophile to covalently bind the unreacted DEA, then filter it away.

Reagent: Polymer-Supported Isocyanate (PS-NCO)
  • Mechanism: The isocyanate reacts rapidly with the secondary amine (DEA) to form a urea, which remains attached to the polymer bead.

  • Capacity: Typically 1.0 – 1.5 mmol/g.

Protocol:

  • Calculate Excess: Determine the theoretical amount of excess DEA (e.g., if you used 2 eq. of DEA, you have 1 eq. to scavenge).

  • Add Resin: Add 2–3 equivalents of PS-Isocyanate relative to the excess DEA.

  • Solvent: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; Methanol is poor).

  • Agitate: Shake gently at room temperature for 1–2 hours .

    • Note: Do not use magnetic stir bars, as they grind the resin beads, clogging filters.

  • Filter: Pass through a fritted funnel. The filtrate contains your product; the DEA is trapped on the beads.

Visual Decision Matrix

DEARemoval Start Start: DEA Contamination IsSolid Is Product Water Soluble? Start->IsSolid Scavenge Use PS-Isocyanate Resin (Tier 3) IsSolid->Scavenge Yes (Avoid Water) LiquidWorkup Can you do Aqueous Workup? IsSolid->LiquidWorkup No (Organic Soluble) AcidSensitive Contains Boc/Trt Groups? LiquidWorkup->AcidSensitive CopperWash CuSO4 Wash (Visual) (Tier 2A) AcidSensitive->CopperWash Alternative CitricWash Citric Acid Wash (Tier 2B) AcidSensitive->CitricWash Yes (Protect Boc) HClWash Dilute HCl Wash (Standard) AcidSensitive->HClWash No (Robust Product)

Figure 1: Decision tree for selecting the appropriate DEA removal method based on product solubility and sensitivity.

Quantitative Comparison of Methods
MethodTarget ImpurityMechanismProsCons
Co-Evaporation (DCM) Volatile AminesPhysical EntrainmentNon-destructive; simple.Rarely removes 100% of amine; time-consuming.
CuSO₄ Wash

Amines
Metal ComplexationVisual indicator (Purple); neutral pH.Copper waste disposal; requires multiple washes.
Citric Acid Wash Basic AminesProtonation (Salt formation)Preserves Boc/Trt groups; cheap.Can't be used for acid-labile products.
PS-Isocyanate Nucleophilic AminesCovalent Capture (Urea formation)No aqueous workup ; high purity.Expensive; requires resin swelling solvents.
FAQs: Troubleshooting

Q: I see a "ghost" peak in my NMR around 1.2 ppm and 2.9 ppm. Is this DEA? A: Yes. Diethylamine shows a triplet at


 ppm and a quartet at 

ppm. If these peaks persist after rotavapping, the DEA is likely protonated (salt form) or hydrogen-bonded. Perform a basic wash (

) to free-base it, extract into DCM, and then re-attempt the Citric Acid wash.

Q: Can I use HCl to remove DEA if I have a Fmoc group? A: Generally, yes. The Fmoc group is base-labile but acid-stable. However, strong acids can degrade peptides. A 1M HCl wash is standard for Fmoc-products, but Citric Acid is safer if you have side-chain protecting groups that might be sensitive.

Q: My product precipitates when I add the Copper Sulfate solution. A: Your product might be coordinating with the copper or is simply insoluble in the biphasic mixture. Switch to Tier 3 (Resin Scavenging) or try the Citric Acid wash.

Q: I am doing peptide synthesis. How do I remove DEA after cleavage? A: If you used DEA for Fmoc removal and are now cleaving the peptide:

  • Precipitate the peptide in cold Diethyl Ether or MTBE .

  • Centrifuge and decant.

  • DEA (and its salts) usually remains soluble in the ether, while the peptide pellets out. Repeat the wash 2x.

References
  • PubChem. (n.d.).[8] Diethylamine (Compound).[1][8][9][10][11] National Library of Medicine. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines - Rule of Thumb for Copper Sulfate Wash.[12] Department of Chemistry. Retrieved from [Link]

  • Biotage. (n.d.). MP-Isocyanate - Macroporous Nucleophile Scavenger.[3] Retrieved from [Link]

  • Mercer University. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis (Citric Acid Protocol). Retrieved from [Link]

  • Horsley, L. H. (1973).[4] Azeotropic Data III. American Chemical Society.[4][9] (Data confirming DEA/DCM non-azeotrope). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis Guide: (R)-2-(Diethylamino)butanoic Acid

The following guide is a technical analysis designed for researchers and drug development professionals. It synthesizes theoretical principles with practical experimental protocols to establish a robust framework for the...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for researchers and drug development professionals. It synthesizes theoretical principles with practical experimental protocols to establish a robust framework for the characterization of (R)-2-(Diethylamino)butanoic acid.

Executive Summary

(R)-2-(Diethylamino)butanoic acid is a critical chiral building block in the synthesis of peptide mimetics and pharmaceutical intermediates. Its quality control relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This guide compares the pure (R)-enantiomer's spectral signature against racemic mixtures (using Chiral Shift Reagents) and synthetic precursors to establish a self-validating standard for purity.

Key Comparison Metrics:

  • Structural Integrity: Differentiation from the common impurity 2-bromobutanoic acid.

  • Chiral Purity: Resolution of (R) vs (S) enantiomers using Europium-based shift reagents.

  • Solvent Performance: D₂O (Zwitterionic/Salt form) vs. CDCl₃ (Free base/Ester form).[1]

Structural Basis & Theoretical Assignment

Before analyzing the spectrum, we must establish the magnetic environment of the protons. The molecule contains a chiral center at the


-position (C2).

Chemical Formula:


Structure: 
  • Backbone: Butanoic acid chain (C1-C4).

  • Substituent:

    
    -Diethyl group at C2.[1]
    
  • Stereochemistry: (R)-configuration.

Predicted Chemical Shift Table (Reference: D₂O, pH < 2, HCl Salt)

Note: In acidic D₂O, the amine is protonated (


), deshielding adjacent protons.[1]
PositionProton Type

(ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Logic
C4

(Terminal)
0.98Triplet (t)3H7.4Methyl of butyryl chain.
N-Et

1.35Triplet (t)6H7.2Methyls of diethyl group.
C3

(Internal)
1.95 - 2.15Multiplet (m)2H-Diastereotopic due to chiral center.
N-Et

3.20 - 3.45Multiplet (m)4H-Deshielded by

; diastereotopic.
C2

3.85dd or t1H~5-7Highly deshielded by

and

.

Comparative Analysis 1: Impurity Profiling

Objective: Distinguish the target product from its synthetic precursor, 2-bromobutanoic acid, and the hydrolysis byproduct, 2-hydroxybutanoic acid.[1]

Mechanistic Insight

The substitution of the Bromine atom with the Diethylamino group causes a significant upfield shift of the


-proton (C2-H) and introduces the characteristic ethyl signals of the amine.
  • Precursor (2-Bromobutanoic acid):

    
    -H appears at ~4.2 ppm  (Deshielded by Br). No N-Ethyl signals.[1]
    
  • Product ((R)-2-(Diethylamino)butanoic acid):

    
    -H shifts to ~3.2 - 3.8 ppm  (depending on pH). Presence of distinct triplet/quartet systems for N-ethyls.
    

Decision Rule: If a triplet at ~4.2 ppm persists, the nucleophilic substitution is incomplete.[1]

Comparative Analysis 2: Enantiomeric Purity (The Core Protocol)

Objective: Determine the Enantiomeric Excess (% ee) of the (R)-isomer. Standard NMR cannot distinguish enantiomers in an achiral environment.[1] We compare the Pure Product vs. Racemic Standard + CSR .

Methodology: Chiral Shift Reagent (CSR)

We utilize Eu(hfc)₃ [Europium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate)], a paramagnetic Lewis acid that coordinates with the carboxylate/amine, inducing different chemical shifts (


) for (R) and (S) enantiomers.[1]
Experimental Workflow
  • Baseline: Acquire spectrum of pure (R)-sample in

    
     (requires esterification usually) or use a water-soluble CSR like Eu(tNc)  for the free acid in 
    
    
    
    . Recommendation: Use the methyl ester derivative in
    
    
    with Eu(hfc)₃ for maximum resolution.
  • Titration: Add Eu(hfc)₃ in 0.1 eq increments.[1]

  • Observation: The singlet/triplet signals of the (R) and (S) enantiomers will split.

Data Comparison: Racemate vs. Pure (R)
Signal MonitoredRacemic Mixture + Eu(hfc)₃Pure (R)-Isomer + Eu(hfc)₃Interpretation
N-Ethyl Methyls Two triplets separated by ~0.05 ppmSingle triplet (downfield or upfield set)Split indicates presence of both enantiomers.

-Methine (C2-H)
Two multiplets separated by ~0.15 ppmSingle multipletThe most sensitive diagnostic peak.
Terminal Methyl Two triplets separated by ~0.02 ppmSingle tripletConfirms purity if no "shadow" peak exists.[1]

Experimental Protocols

Protocol A: Standard Structural Verification (D₂O)

Best for: Routine identity confirmation and salt stoichiometry.

  • Sample Prep: Weigh 15 mg of (R)-2-(Diethylamino)butanoic acid hydrochloride.

  • Solvent: Dissolve in 0.6 mL

    
    .
    
  • Reference: Add 1

    
    L of TSP (trimethylsilylpropanoic acid) as internal standard (
    
    
    
    ).
  • Acquisition: Run 16 scans,

    
     pulse angle, relaxation delay (
    
    
    
    ) = 2.0s.
  • Processing: Phase correct manually. Integrate the N-ethyl methyls (6H) relative to the C2-H (1H).

Protocol B: Chiral Purity Assay (In-situ Derivatization)

Best for: Determining % ee without isolating the ester.

  • Derivatization: Dissolve 10 mg acid in 0.5 mL Methanol-d4. Add 2 drops

    
    . Heat at 50°C for 10 mins. (Converts to methyl ester).[1]
    
  • Neutralization: Pass through a small plug of basic alumina or add

    
    , filter into NMR tube.
    
  • CSR Addition: Add 0.6 mL

    
    . Add 5 mg Eu(hfc)₃ .[1]
    
  • Titration: Acquire spectra. If splitting is insufficient, add more Eu(hfc)₃ (up to 0.5 eq).[1]

  • Calculation:

    
    .
    

Visualization: Analytical Workflow

The following diagram illustrates the decision logic for characterizing the compound, ensuring no step is overlooked.

G Start Crude Product (R)-2-(Diethylamino)butanoic acid Solubility Solubility Test (D2O vs CDCl3) Start->Solubility HNMR_D2O 1H NMR (D2O) Check Chemical Structure Solubility->HNMR_D2O Soluble (Salt) Impurity_Check Impurity Check (Precursor/Byproducts) HNMR_D2O->Impurity_Check Pass_Struct Structure Confirmed? Impurity_Check->Pass_Struct Pass_Struct->Start No (Repurify) Chiral_Prep Derivatization (Methyl Ester Formation) Pass_Struct->Chiral_Prep Yes CSR_Add Add Chiral Shift Reagent Eu(hfc)3 in CDCl3 Chiral_Prep->CSR_Add Split_Analysis Analyze Splitting of N-Et or Alpha-H CSR_Add->Split_Analysis Final_Report Generate CoA (Structure + %ee) Split_Analysis->Final_Report

Caption: Analytical workflow for structural and chiral validation of (R)-2-(Diethylamino)butanoic acid.

Troubleshooting & Self-Validation

To ensure trustworthiness (Trustworthiness in E-E-A-T), apply these checks:

  • Check 1: The Integration Ratio.

    • The ratio of the N-ethyl methyls (6H) to the terminal propyl methyl (3H) must be exactly 2:1 . Deviation suggests residual diethylamine (impurity) or solvent trapping.[1]

  • Check 2: The "Roof Effect".

    • The C3 methylene protons are diastereotopic (adjacent to a chiral center). They should appear as a complex multiplet, not a simple quartet. If they look like a simple quartet, the resolution is too low or the chiral center has racemized/degraded.[1]

  • Check 3: Solvent Peak.

    • In

      
      , the HDO peak appears ~4.79 ppm.[1] Ensure it does not overlap with the 
      
      
      
      -proton. If it does, change temperature (shift HDO) or switch to DMSO-d6.

References

  • Wenzel, T. J. (2018).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[1] [1]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Standard reference for amino acid chemical shifts).

  • Parker, D. (1991).[1] "NMR determination of enantiomeric purity." Chemical Reviews, 91(7), 1441–1457.[1] [Link]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-2-(Diethylamino)butanoic acid

Topic: Personal Protective Equipment & Handling Protocols for (R)-2-(Diethylamino)butanoic acid Audience: Researchers, Medicinal Chemists, and Process Safety Engineers.[1][2] Executive Summary: The "Zero-Exposure" Mandat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocols for (R)-2-(Diethylamino)butanoic acid Audience: Researchers, Medicinal Chemists, and Process Safety Engineers.[1][2]

Executive Summary: The "Zero-Exposure" Mandate

Handling (R)-2-(Diethylamino)butanoic acid requires a nuanced approach that goes beyond standard laboratory safety. As a chiral


-amino acid derivative featuring a tertiary amine and a carboxylic acid, this compound presents a dual-hazard profile : the corrosivity/irritation potential of diethylamines and the bioavailability of amino acid analogs.[1]

Critical Alert: Do not treat this merely as a "generic amino acid." The diethylamino moiety significantly increases lipophilicity compared to primary amino acids, potentially enhancing skin absorption and corneal penetration.[2]

Chemical Hazard Analysis & Risk Assessment

To select the correct PPE, we must first understand the molecular behavior.[1][2]

Functional GroupHazard CharacteristicPhysiological Impact
Diethylamino- (

)
Nucleophilic / Basic High potential for irreversible eye damage (corneal opacity).[1][2] Skin sensitizer.[2] Permeates standard nitrile rubber over time.[2]
Butanoic Acid Backbone Acidic / Lipophilic Enhances membrane transport.[1][2] Irritating to mucous membranes.[2][3] Unpleasant odor (rancid butter note) if free acid is volatile.[1][2]
Chirality (R-Isomer) Biological Activity Enantiopure compounds often mimic biological substrates.[1][2] Assume unknown pharmacological activity (e.g., neurotransmitter modulation).[1][2]

Physical State Context:

  • Free Base: Likely a viscous oil or low-melting solid.[1][2] High Risk: Splash and vapor.[2]

  • Salt Form (e.g., HCl): Hygroscopic solid.[1][2] High Risk: Dust inhalation and static dispersion.[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on your specific operation.[2]

Tier 1: Standard Handling (Analytical / Small Scale < 1g)

For weighing closed containers or handling dilute solutions.[1][2]

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient due to amine vapor risks.[1][2]

  • Hands: Single-layer Nitrile (minimum 5 mil).[1][2] Change every 15 minutes.

  • Body: Standard Lab Coat (buttoned).

  • Respiratory: Fume hood handling is mandatory.[2]

Tier 2: High-Risk Operations (Synthesis / Scale-Up > 1g)

For synthesis, purification, or handling the pure liquid/oil.[1]

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/4H) or Thick Nitrile (8 mil)Diethylamines can permeate thin nitrile in <10 mins.[1][2] Laminate film provides >4 hr breakthrough time against amines [1].[2]
Eye/Face Face Shield + Goggles Prevents "splash-back" absorption through the skin of the neck/face, which is highly vascular.[1][2]
Respiratory P100/OV Respirator (if outside hood)If the compound is an oil, organic vapor (OV) cartridges are required.[1][2] If solid, P100 particulate filters.[2]
Body Defense Tyvek® Sleeves or Apron Protects forearms from unseen micro-splashes that contaminate lab coat cuffs.[1][2]

Visualized Decision Logic: PPE Selection

PPE_Logic Start Start: Assess Task State Physical State? Start->State Solid Solid / Salt State->Solid Liquid Liquid / Oil State->Liquid Risk_Solid Risk: Dust & Static Solid->Risk_Solid Risk_Liquid Risk: Splash & Permeation Liquid->Risk_Liquid PPE_Solid PPE: N95/P100 + Nitrile Use Static Gun Risk_Solid->PPE_Solid PPE_Liquid PPE: Double Glove (Laminate) + Face Shield Risk_Liquid->PPE_Liquid

Figure 1: Decision tree for selecting appropriate PPE based on the physical state of the material.[1][2]

Operational Protocols

Protocol A: Weighing & Transfer (Solid Form)

The Challenge: Amino acid derivatives are often zwitterionic and hygroscopic, leading to static clumping and "flying dust."[2]

  • Engineering Control: Place balance inside a Flow-Vented Balance Enclosure or Fume Hood.[2]

  • Static Neutralization: Use an anti-static gun or ionizing bar on the spatula and weigh boat before transfer.[2] This prevents the powder from repelling off the spatula into the air.[1][2]

  • Technique: Use the "tap-transfer" method. Do not pour.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water solubilizes the zwitterion) followed by ethanol.[1][2]

Protocol B: Handling the Liquid/Oil (Free Base)

The Challenge: The oily residue is sticky and difficult to see on gloves.[2]

  • Glove Check: Perform an air-inflation test on nitrile gloves before donning to ensure no pinholes.[2]

  • Double Glove: Don Inner Nitrile -> Tape cuff to lab coat -> Don Outer Laminate/Nitrile.[2]

  • Transfer: Use positive displacement pipettes for viscous oils to prevent dripping.[2]

  • Doffing: "Beak Method" – Pinch the outer glove at the wrist and peel away, ensuring the contaminated side never touches the inner glove.[2]

Emergency Response & Spill Management

Because (R)-2-(Diethylamino)butanoic acid is amphoteric (contains both acid and base groups), simple neutralization is complex.[1][2]

Spill Response Workflow

Spill_Response Spill Spill Detected Identify Identify State (Solid vs Liquid) Spill->Identify Solid_Spill Solid Spill Identify->Solid_Spill Liquid_Spill Liquid Spill Identify->Liquid_Spill Action_Solid Cover with wet paper towel (Prevent Dust) Solid_Spill->Action_Solid Action_Liquid Absorb with Vermiculite Do NOT use water immediately Liquid_Spill->Action_Liquid Clean Double Wash: 1. Dilute Acetic Acid (if base) 2. Soap & Water Action_Solid->Clean Action_Liquid->Clean

Figure 2: Step-by-step spill response protocol ensuring containment of dust or vapors.

Disposal Plan:

  • Waste Stream: Segregate as "Organic Basic/Amine Waste" if free base, or "Solid Hazardous Waste" if salt.[1][2]

  • Incompatibility: Do NOT mix with strong oxidizers (e.g., nitric acid) or acid chlorides, as violent exothermic reactions will occur.[1][2]

  • Container: High-density polyethylene (HDPE) is preferred over glass for waste to prevent breakage.[1][2]

References

  • Ansell Chemical Resistance Guide. (2024).[1][2] Permeation & Degradation Data for Amines and Organic Acids.[2]Link

  • PubChem. (2024).[1][2] Compound Summary: 4-(Diethylamino)butanoic acid (Structural Analog Data).[1][2] National Library of Medicine.[2] Link[1][2]

  • National Research Council (US). (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] Link

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2]Link

Sources

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